molecular formula C20H28N4O9S2 B569461 4-Nitrobenzyl (2S,4S)-4-acetylthio-2-[[N-sulfamoyl-N-(tert-butoxycarbonyl)amino]methyl]pyrrolidine-1-carboxylate CAS No. 491878-06-9

4-Nitrobenzyl (2S,4S)-4-acetylthio-2-[[N-sulfamoyl-N-(tert-butoxycarbonyl)amino]methyl]pyrrolidine-1-carboxylate

Cat. No.: B569461
CAS No.: 491878-06-9
M. Wt: 532.6 g/mol
InChI Key: JECWBBGYVBPHIH-UHFFFAOYSA-N
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Description

4-Nitrobenzyl (2S,4S)-4-acetylthio-2-[[N-sulfamoyl-N-(tert-butoxycarbonyl)amino]methyl]pyrrolidine-1-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C20H28N4O9S2 and its molecular weight is 532.6 g/mol. The purity is usually 95%.
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Properties

CAS No.

491878-06-9

Molecular Formula

C20H28N4O9S2

Molecular Weight

532.6 g/mol

IUPAC Name

(4-nitrophenyl)methyl 4-acetylsulfanyl-2-[[(2-methylpropan-2-yl)oxycarbonyl-sulfamoylamino]methyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C20H28N4O9S2/c1-13(25)34-17-9-16(10-23(35(21,30)31)19(27)33-20(2,3)4)22(11-17)18(26)32-12-14-5-7-15(8-6-14)24(28)29/h5-8,16-17H,9-12H2,1-4H3,(H2,21,30,31)

InChI Key

JECWBBGYVBPHIH-UHFFFAOYSA-N

SMILES

CC(=O)SC1CC(N(C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])CN(C(=O)OC(C)(C)C)S(=O)(=O)N

Canonical SMILES

CC(=O)SC1CC(N(C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])CN(C(=O)OC(C)(C)C)S(=O)(=O)N

Synonyms

ACS-PNZ-PYRROLIDYL-(BOC)-NSO2NH2; Doripenem Side-Chain; 4-Nitrobenzyl (2S,4S)-4-acetylthio-2-[[N-sulfamoyl-N-(tert-butoxycarbonyl)amino]methyl]pyrrolidine-1-carboxylate; 4-Nitrobenzyl (2S,4S)-4-acetylthio-2-[[N-sulfamoyl-N-(tert-butoxycarbonyl)amino]met

Origin of Product

United States
Customer
Q & A

Q1: Why is the analysis of 4-Nitrobenzyl (2S,4S)-4-acetylthio-2-[[N-sulfamoyl-N-(tert-butoxycarbonyl)amino]methyl]pyrrolidine-1-carboxylate important in the context of Doripenem production?

A: this compound is a crucial intermediate in the synthesis of Doripenem. [] The presence of impurities in this intermediate can impact the quality and safety of the final drug product. Therefore, sensitive analytical methods, like the RP-HPLC method described in the research [], are essential for quantifying potential genotoxic impurities and ensuring the production of safe and effective Doripenem.

Q2: What are some of the challenges in purifying the Doripenem side chain, and how does the research address these challenges?

A: A major challenge in purifying the Doripenem side chain is the presence of the impurity compound, Doripenem side chain disulfide. [] This impurity needs to be effectively removed to ensure the quality of the final drug substance. The research proposes a recrystallization method to specifically target and remove this disulfide impurity, leading to a significant increase in the purity of the Doripenem side chain. [] This purified side chain then serves as a foundation for producing higher quality Doripenem.

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